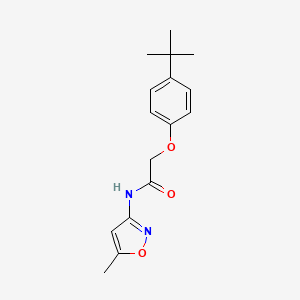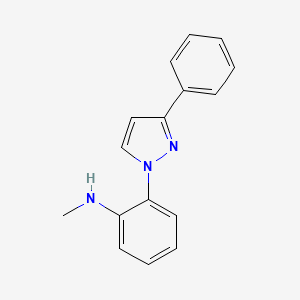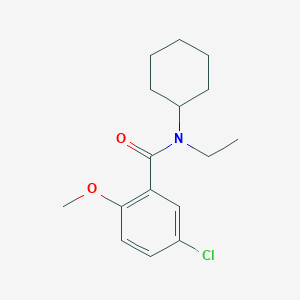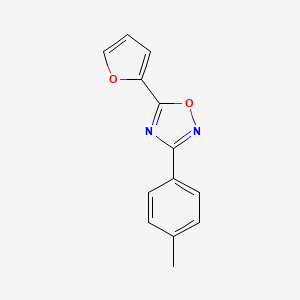
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as L-655,240, is a compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as isoxazoles and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. It has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been found to have anti-convulsant effects, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the mechanisms of inflammation and pain. However, one limitation of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent is not yet fully known.
Orientations Futures
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and to determine its potential as a therapeutic agent for other conditions such as rheumatoid arthritis and other inflammatory disorders.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-tert-butylphenol to form the corresponding ester. This ester is then reacted with N,N-dimethylacetamide to yield the final product, 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential use as a therapeutic agent in a variety of conditions. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-14(18-21-11)17-15(19)10-20-13-7-5-12(6-8-13)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMTMHIWXMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)

![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)